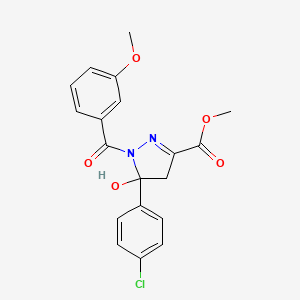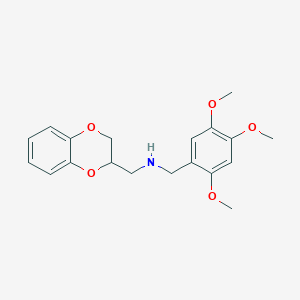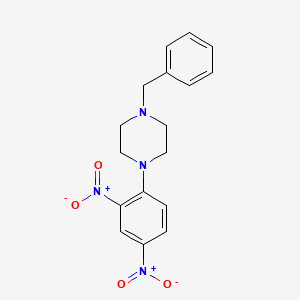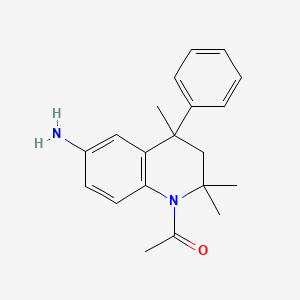
ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that belongs to the piperidinecarboxylic acid ester family. EPPC has been extensively studied for its potential use in various scientific research applications. In
Mécanisme D'action
The mechanism of action of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been found to induce cell death in cancer cells by activating the apoptotic pathway. Additionally, this compound has been shown to reduce the production of inflammatory cytokines by inhibiting the activity of cyclooxygenase-2. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control over its properties and purity. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. Additionally, this compound can be expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to investigate the long-term effects of this compound on the body. Another area of research could focus on the use of this compound in combination with other compounds for the treatment of cancer and other diseases. Finally, more research could be conducted to investigate the potential use of this compound in the treatment of neurological disorders.
Méthodes De Synthèse
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized by the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-phenoxyethylamine and ethyl 4-piperidinecarboxylate in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including the treatment of cancer, inflammation, and neurological disorders. This compound has been found to exhibit anticancer activity by inducing cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-3-29-23-18-20(10-11-22(23)27)19-26-15-12-25(13-16-26,24(28)30-4-2)14-17-31-21-8-6-5-7-9-21/h5-11,18,27H,3-4,12-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWDHFPSJNICSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)(CCOC3=CC=CC=C3)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)



![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)


![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)